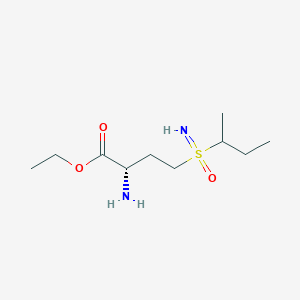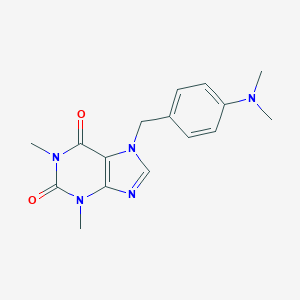
2,3-Bis(hexadecyloxy)propan-1-ol
概要
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as seen in the papers discussing the synthesis of various organic compounds. For example, the synthesis of oligoisocyanides involves a four-step process , while the synthesis of bis(propionates) is achieved through non-aldol aldol chemistry . These methods could potentially be adapted for the synthesis of 2,3-Bis(hexadecyloxy)propan-1-ol by considering the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organic compounds can be determined using X-ray crystallography, as demonstrated in several papers . These studies reveal the importance of hydrogen bonding, coordination geometry, and steric interactions in defining the structure and stability of the compounds. Similar analytical techniques could be used to elucidate the molecular structure of 2,3-Bis(hexadecyloxy)propan-1-ol.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, the presence of a hydroxyl group can lead to hydrogen bonding interactions , while cyano groups can participate in coordination chemistry . The bis(hexadecyloxy) groups in 2,3-Bis(hexadecyloxy)propan-1-ol suggest that it may undergo reactions typical of alcohols, such as esterification or etherification.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. For example, the number of methylene units in dicarboxylic segments affects the physical properties of furan polyesters . Similarly, the crystal packing and non-bonded interactions influence the stability and melting point of a compound . These insights can be applied to predict the properties of 2,3-Bis(hexadecyloxy)propan-1-ol, such as solubility, melting point, and potential applications in materials science.
科学的研究の応用
Novel Metal-free and Metallophthalocyanines :The synthesis and characterization of novel tetra-substituted metal-free and metallophthalocyanines, which are derivatives of 2,3-Bis(hexadecyloxy)propan-1-ol, have been detailed. These compounds, including the metal-free phthalocyanine and metallophthalocyanines (Ni, Co, Cu), were synthesized and characterized using various spectroscopic techniques. The aggregation behaviors of these complexes in different solvents and concentrations were also studied, highlighting their potential applications in materials science and catalysis (Acar et al., 2012).
Schiff Base Derivatives Characterization :Structural, single-crystal X-ray diffraction (SC-XRD), and spectroscopic investigations of Schiff base derivatives of 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino] propan-2-ol (BDP), among others, were conducted. The equilibrium structure, electronic properties, and hydrogen bond interactions in these compounds were explored using density functional theory (DFT) and various spectroscopic analyses, indicating their significance in the field of molecular chemistry (Khalid et al., 2018).
Antifungal Compound Synthesis and Evaluation :A series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives were synthesized and evaluated for their antifungal properties. These compounds displayed significant activity against various Candida strains, with certain derivatives showing outstanding selectivity and low toxicity. The study provides insights into the structural features contributing to the antifungal activity of these compounds, showcasing their potential in medical applications (Zambrano-Huerta et al., 2019).
Application in Biochemical Studies :2,3-Bis(hexadecyloxy)propan-1-ol was used in the immobilization of different probe oligonucleotides on a stable artificial lipid bilayer. This study demonstrated the formation of stable DNA duplexes at the bilayer surface and the interaction of these duplexes with various target DNA sequences. This work highlights the application of such compounds in biochemical and genetic studies, paving the way for advancements in DNA-based technologies (Werz & Rosemeyer, 2014).
特性
IUPAC Name |
2,3-dihexadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJMFFVPVZWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H72O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910206 | |
| Record name | 2,3-Bis(hexadecyloxy)propan-1-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(hexadecyloxy)propan-1-ol | |
CAS RN |
13071-60-8, 1070-08-2 | |
| Record name | 1,2-Di-O-hexadecylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13071-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-2,3-Bis(hexadecyloxy)propan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-2,3-Bis(hexadecyloxy)propan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013071608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(hexadecyloxy)propan-1-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2,3-bis(hexadecyloxy)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

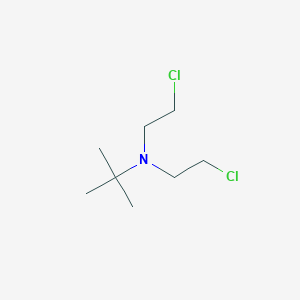
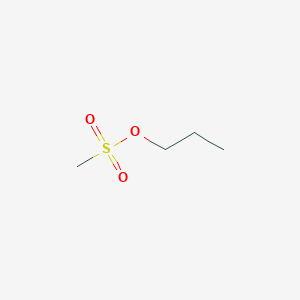
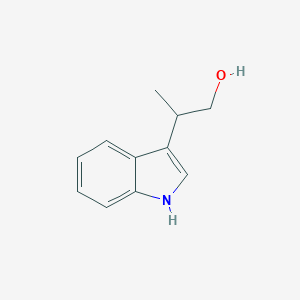
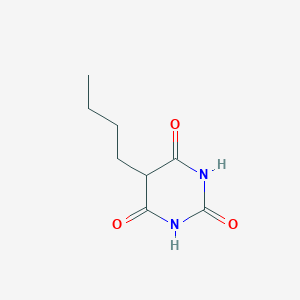
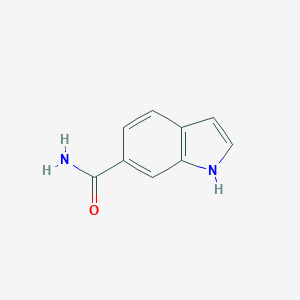
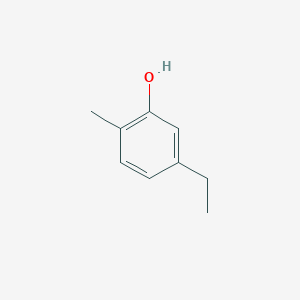
![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)
![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)
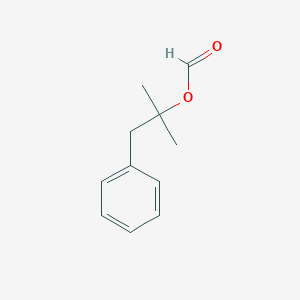
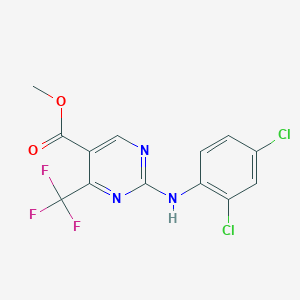
![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B154718.png)
